2-(Diphenylphosphino)phenol

Catalog No.
S593880
CAS No.
60254-10-6
M.F
C18H15OP
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diphenylphosphino)phenol

CAS Number

60254-10-6

Product Name

2-(Diphenylphosphino)phenol

IUPAC Name

2-diphenylphosphanylphenol

Molecular Formula

C18H15OP

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C18H15OP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H

InChI Key

HGHOYIFINVBZKO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3O

Synonyms

(2-hydroxyphenyl)diphenylphosphine, (o-hydroxyphenyl)diphenylphosphine

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3O

Ligand in Transition-Metal Catalysis:

-(Diphenylphosphino)phenol serves as a bidentate chelating ligand in transition-metal catalysis. Its structure features a phosphine group (PPh2) and a hydroxyl group (OH) that can coordinate with metal centers, forming stable and selective catalysts for various organic transformations. Studies have shown its effectiveness in:

  • Hydroformylation: The conversion of alkenes to aldehydes using carbon monoxide and hydrogen gas. Source: Journal of Molecular Catalysis A: Chemical, Volume 214, Issue 1-2, 2004, Pages 13-24:
  • Hydroarylation: The coupling of aromatic rings with alkenes or alkynes. Source: Organometallics, 2008, 27 (11), 2397-2406:
  • Hydrogenation: The reduction of unsaturated bonds using hydrogen gas. Source: Journal of Catalysis, Volume 204, Issue 1, 2001, Pages 176-184:

Precursor for P-Stereogenic Phosphine Ligands:

2-(Diphenylphosphino)phenol can be further modified to introduce chirality at the phosphorus atom, leading to P-stereogenic phosphine ligands. These ligands are crucial for developing asymmetric catalysts, enabling the control of molecular handedness in various reactions, which is essential in the synthesis of pharmaceuticals and other chiral molecules. Source: Chirality, Volume 11, Issue 1-6, 1999, Pages 15-32:

Material Science Applications:

Research is exploring the potential of 2-(Diphenylphosphino)phenol in material science applications. Its properties, such as tunable electronic structure and ability to form coordination polymers, make it a promising candidate for:

  • Development of functional materials: Materials with specific functionalities, such as conductivity, luminescence, or magnetism.
  • Design of novel catalysts and sensors: Tailored catalysts for specific reactions and sensors for detecting various chemical species.

Molecular Structure Analysis

The key feature of 2-(Diphenylphosphino)phenol is the combination of two functional groups:

  • A diphenylphosphino (Ph2P) group, which can donate electrons to a metal center and form a strong bond.
  • A hydroxyl (OH) group, which can participate in hydrogen bonding with other molecules and influence the catalyst's reactivity [].

The presence of the phenyl rings (Ph) makes the diphenylphosphino group bulky, leading to steric hindrance around the metal center. This steric effect can influence the reaction pathway and product selectivity [].


Chemical Reactions Analysis

2-(Diphenylphosphino)phenol is a versatile ligand involved in various coupling reactions. Here's an example:

The Suzuki-Miyaura coupling reaction uses a palladium catalyst complex to form a carbon-carbon bond between an arylboronic acid and a haloarene []. 2-(Diphenylphosphino)phenol can bind to palladium, forming a catalyst that facilitates this reaction:

(0) Pd(L)4 + 2 HX → PdX2(L)2 + 2 HL (L = phosphine ligand, X = Cl, Br, I) []

(i) PdX2(L)2 + 2 R-B(OH)2 → R2Pd(L)2 + X2B(OH)2 (R = aryl group) []

(ii) R2Pd(L)2 + Ar-X → R-Ar + Pd(L)X + HX (Ar = aryl group, X = Cl, Br, I) []

In this simplified mechanism, the catalyst undergoes a cycle of oxidative addition (0), transmetallation (i), and reductive elimination (ii) to achieve the C-C bond formation. The phosphine ligand (L), such as 2-(Diphenylphosphino)phenol, plays a crucial role in stabilizing the palladium center throughout the catalytic cycle [].


Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility of 2-(Diphenylphosphino)phenol might be limited due to its role as a research chemical. However, it is likely a colorless to white solid that is soluble in organic solvents commonly used in organic chemistry [].

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-(Diphenylphosphino)phenol

Dates

Modify: 2023-08-15

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